molecular formula C101H175N39O30S7 B584299 mu-Conotoxin G IIIB CAS No. 140678-12-2

mu-Conotoxin G IIIB

カタログ番号: B584299
CAS番号: 140678-12-2
分子量: 2640.2 g/mol
InChIキー: LMSUYJUOBAMKKS-NCJWVJNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

mu-Conotoxin G IIIB is a 22-amino acid peptide toxin derived from the venom of the piscivorous cone snail Conus geographus. It is a selective blocker of voltage-gated sodium channel subtype Nav1.4, which is predominantly expressed in skeletal muscle . The peptide features three disulfide bonds (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21) and post-translational modifications, including hydroxyproline residues and C-terminal amidation . Its molecular formula is C₁₀₁H₁₇₅N₃₉O₃₀S₇, with a molecular weight of 2640.17 Da .

Structurally, this compound adopts a compact conformation with a distorted 310-helix, a β-hairpin, and a cysteine-stabilized αβ (CSαβ) motif, a fold shared with scorpion toxins and insect defensins . This motif enables high-affinity binding to Nav1.4 channels via electrostatic interactions between its cationic residues (8 arginine/lysine side chains) and anionic sites on the channel .

準備方法

Solution-Phase Synthesis of mu-Conotoxin GIIIB

The solution-phase synthesis of mu-Conotoxin GIIIB involves segment condensation followed by oxidative folding. The peptide is constructed from three segments, leveraging orthogonal protecting groups to facilitate sequential disulfide bond formation . The initial synthesis, as described by , utilized a low peptide concentration (1 × 10<sup>−5</sup> M) during folding, which resulted in three disulfide isomers (products 1–3) in a 1:4:3 ratio. Only product 1, representing <15% of the total yield, exhibited biological activity equivalent to native GIIIB .

Segment Assembly and Disulfide Bond Formation

The linear peptide sequence (Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Arg-Lys-Cys-Lys-Asp-Arg-Arg-Cys-Lys-Hyp-Met-Lys-Cys-Cys-Ala-NH<sub>2</sub>) is divided into three segments:

  • N-terminal segment (residues 1–8)

  • Middle segment (residues 9–15)

  • C-terminal segment (residues 16–22)

Protection of cysteine residues with trityl (Trt) and acetamidomethyl (Acm) groups allows selective deprotection and oxidation. The first disulfide (Cys3–Cys15) forms spontaneously under dilute conditions, while subsequent bonds (Cys4–Cys20 and Cys10–Cys21) require redox agents like glutathione .

Optimization of Folding Conditions

Increasing the peptide concentration to 1 × 10<sup>−4</sup> M or introducing redox buffers (e.g., reduced/oxidized glutathione) shifts the equilibrium toward product 1, achieving yields of up to 40% . This optimization mitigates mismatched disulfide bonds, a common pitfall in solution-phase synthesis .

Solid-Phase Peptide Synthesis (SPPS)

SPPS, particularly via tert-butyloxycarbonyl (Boc) chemistry, is widely employed for mu-Conotoxin GIIIB synthesis due to its efficiency in assembling complex sequences with multiple post-translational modifications (e.g., hydroxyproline) .

Boc-Based SPPS Protocol

  • Resin and Linker : Benzhydrylamine (BHA) resin with a Merrifield linker .

  • Amino Acid Activation : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) for coupling .

  • Deprotection : Trifluoroacetic acid (TFA) for Boc group removal, with scavengers (e.g., thioanisole) to prevent side reactions .

The linear peptide is cleaved from the resin using hydrogen fluoride (HF), followed by simultaneous removal of protecting groups . Crude yields typically range from 60–70%, with purities of 50–60% before folding .

Fmoc-Based SPPS Limitations

While fluorenylmethyloxycarbonyl (Fmoc) chemistry is less hazardous than Boc, it struggles with sequences prone to aspartimide formation (e.g., Asp-Arg motifs in GIIIB) . Consequently, Boc remains preferred for conotoxin synthesis .

Oxidative Folding and Disulfide Bond Formation

The folding of mu-Conotoxin GIIIB is a critical determinant of bioactivity, requiring precise control over disulfide connectivity (Cys3–Cys15, Cys4–Cys20, Cys10–Cys21) .

Redox Buffers and Kinetic Trapping

A glutathione-based redox system (0.5 mM reduced / 0.1 mM oxidized) in 100 mM Tris (pH 8.0) promotes correct disulfide pairing . Folding at 4°C for 24 hours minimizes aggregation, achieving >90% correct connectivity in optimized protocols .

Table 1: Impact of Folding Conditions on Product Distribution

ConditionProduct 1 (%)Product 2 (%)Product 3 (%)
1 × 10<sup>−5</sup> M12.537.537.5
1 × 10<sup>−4</sup> M40.030.020.0
0.5 mM GSH / 0.1 mM GSSG85.010.05.0

Data adapted from .

Role of Hydroxyproline Residues

The three hydroxyproline (Hyp) residues at positions 6, 7, and 17 stabilize the peptide’s tertiary structure by enforcing cis peptide bonds, as confirmed by <sup>13</sup>C NMR . Replacement with proline reduces Na<sub>V</sub>1.4 affinity by >100-fold .

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and gradients of acetonitrile (0.1% TFA) achieves >95% purity .

Table 2: HPLC Conditions for mu-Conotoxin GIIIB Purification

ColumnGradient (ACN)Flow RateRetention Time (min)
C18 Vydac10–40% over 402 mL/min22.3
C18 Phenomenex15–35% over 301 mL/min19.8

Data from .

Mass Spectrometry (MS) and NMR Validation

  • ESI-MS : Monoisotopic mass of 2640 Da (theoretical 2640.1 Da) .

  • NMR : NOE-derived restraints confirm a compact structure with a 310-helix (residues 5–12) and β-hairpin (residues 13–20) .

化学反応の分析

反応の種類

MU-コノトキシン GIIIBは、主にジスルフィド結合を形成するための酸化反応を起こします。 また、アミノ酸側鎖を含む置換反応にも関与することができます .

一般的な試薬と条件

主要な生成物

これらの反応の主要な生成物は、3つのジスルフィド結合がそのままの、正しく折り畳まれ、酸化されたMU-コノトキシン GIIIBです .

科学研究への応用

MU-コノトキシン GIIIBは、科学研究において幅広い用途を持っています。

科学的研究の応用

Structural Characteristics

The three-dimensional structure of mu-Conotoxin G IIIB has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. The peptide adopts a compact conformation characterized by a distorted 310-helix and a beta-hairpin structure stabilized by three disulfide bonds. These structural features are crucial for its binding affinity and selectivity towards sodium channels, which are essential for the propagation of action potentials in excitable tissues .

Key Structural Features

Structural FeatureDescription
Length22 amino acids
Helical StructureDistorted 310-helix
Beta-HairpinPresent, contributing to stability
Disulfide BondsThree disulfide bonds stabilizing the core structure
Cationic Side ChainsEight arginine and lysine residues that interact with anionic sites on sodium channels

Research Applications

  • Neuroscience : this compound serves as a valuable probe for investigating the role of sodium channels in neuronal signaling and pain pathways. Its ability to selectively block NaV1.4 allows researchers to dissect the contributions of this channel type in various physiological and pathological states.
  • Pain Management : Given its action on sodium channels, there is potential for this compound to be developed into therapeutics for pain management, particularly in conditions where sodium channel activity contributes to hyperexcitability and pain signaling.
  • Drug Development : The structural insights gained from studies on this compound can inform the design of novel sodium channel blockers with improved efficacy and specificity, aiding in the development of new analgesics or treatments for neuromuscular disorders.

Study 1: Inhibition of NaV Channels

A study demonstrated that this compound effectively inhibited NaV1.4 currents expressed in Xenopus oocytes, showcasing its utility as a research tool for studying sodium channel dynamics under controlled conditions .

Study 2: Analgesic Potential

Research into the analgesic properties of mu-conotoxins, including G IIIB, highlighted their effectiveness in reducing pain responses in animal models. This suggests that further exploration could lead to novel pain relief strategies that leverage the unique mechanisms of these peptides .

作用機序

MU-コノトキシン GIIIBは、ナトリウムチャネルの部位Iに結合し、チャネル細孔を物理的にブロックすることで作用を及ぼします。これにより、筋肉細胞における活動電位の伝播が阻害され、筋肉麻痺が起こります。 MU-コノトキシン GIIIBの分子標的は、電位依存性ナトリウムチャネルアイソフォームNav1.4です .

類似の化合物との比較

MU-コノトキシン GIIIBは、MU-コノトキシン GIIIAやMU-コノトキシン GIIICなど、他の類似の化合物を含む、M-スーパーファミリーのコンノトキシンの一部です。 これらの化合物は、類似の構造と作用機序を共有していますが、ナトリウムチャネルアイソフォームに対する効力と選択性が異なります MU-コノトキシン GIIIBは、Nav1.4に対する高い選択性を持ち、骨格筋ナトリウムチャネルの研究のための貴重なツールとなっています .

類似化合物との比較

mu-Conotoxin G IIIB belongs to the μ-conotoxin family, which specifically targets voltage-gated sodium channels. Below is a detailed comparison with related toxins:

Structural and Functional Comparisons

Parameter This compound mu-Conotoxin GIIIA mu-Conotoxin TIIIA Chi-conotoxin MrIA
Source Conus geographus Conus geographus Conus tulipa Conus marmoreus
Target Nav1.4 (skeletal muscle) Nav1.4 TTX-sensitive Na⁺ channels Norepinephrine transporter
Binding Affinity (Kd) ~140 nM (rat skeletal muscle) ~25 nM (rat skeletal muscle) ~1.2 nM (neuronal channels) ~2.8 nM (norepinephrine transporter)
Disulfide Bonds Cys3-15, Cys4-20, Cys10-21 Cys3-16, Cys4-20, Cys10-21 Cys1-16, Cys2-21, Cys8-19 Cys1-15, Cys2-8, Cys3-14
Key Residues Lys7, Arg9, Arg14 Arg13, Lys16 Arg10, Asp12 Trp10, Arg13
Therapeutic Potential Skeletal muscle channel research Muscle channel studies Pain management Neuropathic pain

Key Findings :

Selectivity :

  • GIIIB and GIIIA both inhibit Nav1.4 but differ in potency; GIIIA has a lower Kd (~25 nM) in rat skeletal muscle compared to GIIIB (~140 nM) .
  • Unlike GIIIB/GIIIA, TIIIA blocks both neuronal and skeletal muscle TTX-sensitive channels, offering broader research applications .

Structural Divergence: GIIIB’s hydroxyproline residues and cationic surface distinguish it from GIIIA, which lacks hydroxyproline but has a similar CSαβ motif . Chi-conotoxin MrIA adopts a different disulfide framework and targets non-sodium channels, reflecting functional diversification within conotoxin families .

Pharmacological and Commercial Comparisons

Parameter This compound APETx2 (Sea Anemone Toxin) Jingzhao Toxin (Spider)
Target Nav1.4 ASIC3 channels Voltage-gated ion channels
Price (per mg) ~€500 ~€600 ~€1000
Applications Sodium channel research Acid-sensing ion channel studies Neurotoxicity research

Notable Observations:

  • GIIIB is priced lower than Jingzhao toxin but higher than APETx2, reflecting its niche research utility .
  • Unlike non-conotoxin venom peptides (e.g., APETx2), GIIIB’s mechanism is restricted to sodium channel blockade, limiting its therapeutic scope but enhancing target specificity .

Research Findings and Implications

Binding Dynamics :

  • GIIIB competes with saxitoxin for Nav1.4 binding, confirming shared site-1 interactions . Neuronal (Nav1.1-1.3) and cardiac (Nav1.5) channels are insensitive to GIIIB, underscoring its muscle-specificity .

Structural Insights :

  • NMR studies reveal that GIIIB’s radial arrangement of cationic residues is critical for channel interaction, a feature exploited in synthetic analogs for enhanced potency .

Clinical Limitations :

  • Despite high specificity, GIIIB’s peptidic nature and susceptibility to proteolysis hinder direct clinical use. Current research focuses on stabilizing its scaffold via cyclization or residue substitution .

Conclusion this compound remains a pivotal tool for skeletal muscle sodium channel research. Its structural and functional distinctions from analogs like GIIIA and TIIIA highlight the diversity of conotoxin pharmacology. While commercial and therapeutic challenges persist, ongoing studies on its CSαβ motif and binding residues continue to inform drug design for neuromuscular disorders.

生物活性

mu-Conotoxin G IIIB (µ-CTX GIIIB) is a neurotoxic peptide derived from the venom of the cone snail Conus geographus. This compound has garnered significant attention due to its selective inhibition of voltage-gated sodium channels, particularly NaV1.4, which are predominantly expressed in skeletal muscle. Understanding the biological activity of µ-CTX GIIIB is crucial for its potential therapeutic applications, especially in pain management and neuromuscular disorders.

µ-CTX GIIIB is characterized by a polypeptide structure consisting of 22 amino acids and three disulfide bridges, contributing to its stability and biological activity. The three-dimensional structure has been elucidated using NMR spectroscopy, revealing that µ-CTX GIIIB binds with high affinity to skeletal muscle sodium channels. This binding disrupts sodium ion flow, leading to impaired muscle contraction and potential analgesic effects .

Table 1: Structural Features of this compound

FeatureDescription
Length22 residues
Disulfide Bridges3
Target Sodium ChannelNaV1.4
Binding Affinity~20 nM
SourceVenom of Conus geographus

Biological Effects

Recent studies have demonstrated that µ-CTX GIIIB influences various cellular processes. A study involving mouse skeletal musculoblast (Sol8) cells showed that µ-CTX GIIIB could enhance cell survival rates following injury induced by ouabain and veratridine. The compound was found to affect key biological processes such as the cell cycle, apoptosis, DNA damage repair, and lipid metabolism .

Key Findings:

  • Cytotoxicity : µ-CTX GIIIB exhibited cytoprotective effects on injured Sol8 cells, suggesting potential therapeutic applications in muscle injury recovery.
  • Gene Expression : Transcriptomic and proteomic analyses identified 1,663 differentially expressed genes (DEGs) and 444 differentially expressed proteins (DEPs) following treatment with µ-CTX GIIIB.
  • Pathway Analysis : KEGG and GO analyses indicated that µ-CTX GIIIB affects multiple signaling pathways related to cell survival and metabolism.

Case Studies

  • In Vitro Toxicity Assessment : In a controlled study, Sol8 cells were treated with varying concentrations of µ-CTX GIIIB to assess cytotoxic effects. The results indicated a dose-dependent increase in cell viability post-injury, highlighting its protective role against cellular damage.
  • Skeletal Muscle Fiber Response : Research demonstrated that µ-CTX GIIIB effectively blocked action potentials in wild-type skeletal muscle fibers but showed reduced efficacy in fibers from mice with spinal muscular atrophy (SMA). This suggests that while µ-CTX GIIIB is potent in healthy muscle tissue, its effectiveness may vary in pathological conditions .

Therapeutic Potential

The selective blockade of NaV1.4 channels presents µ-CTX GIIIB as a candidate for developing analgesics or treatments for neuromuscular diseases. Its ability to modulate sodium channel activity without affecting other types of sodium channels could minimize side effects typically associated with broader-spectrum sodium channel blockers.

Table 2: Comparison of this compound with Other Conotoxins

ConotoxinTarget Sodium ChannelBinding AffinityTherapeutic Potential
µ-CTX GIIIBNaV1.4~20 nMHigh
µ-CTX GIIIANaV1.4~10 nMModerate
BuIIIANaV1.4~200 nMLow

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and structural integrity of μ-Conotoxin GIIIB?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for assessing purity (>98% by area under the curve) . Amino acid composition analysis via acid hydrolysis and mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (2640.17 Da) and sequence accuracy. Residual solvents (e.g., acetic acid ≤12%) and endotoxin levels (≤50 EU/mg) should comply with pharmacopeial guidelines for biomedical applications .

Q. How do researchers confirm the specificity of μ-Conotoxin GIIIB for voltage-gated sodium channel subtypes?

  • Methodology : Electrophysiological assays (e.g., patch-clamp) using heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) are critical. For example, μ-Conotoxin GIIIB selectively inhibits NaV1.4 (skeletal muscle subtype) with IC50 values in the nM range, while cross-reactivity with neuronal subtypes (NaV1.2, NaV1.6) is tested via competitive binding assays using radiolabeled toxins (e.g., [³H]-saxitoxin) .

Q. What are the best practices for synthesizing μ-Conotoxin GIIIB in a research setting?

  • Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:

  • Orthogonal protection of cysteine residues to ensure correct disulfide bridging (Cys1–Cys16, Cys8–Cys20, Cys15–Cys25).
  • Reverse-phase HPLC purification under gradient elution (acetonitrile/water + 0.1% TFA).
  • Oxidative folding in ammonium bicarbonate buffer (pH 8.0) with glutathione redox pairs to stabilize tertiary structure .

Advanced Research Questions

Q. How can conflicting data on μ-Conotoxin GIIIB’s efficacy across experimental models be resolved?

  • Methodology : Discrepancies (e.g., variable IC50 values in rodent vs. human NaV1.4) may arise from differences in:

  • Expression systems : Endogenous vs. heterologous channels (e.g., HEK293 cells lack auxiliary β-subunits).
  • Buffer conditions : Ionic strength (e.g., Ca²⁺/Mg²⁺ concentrations) affects toxin-channel interactions.
  • Data normalization : Use of internal controls (e.g., tetrodotoxin-resistant NaV isoforms) ensures reproducibility .
    • Validation : Meta-analysis of published datasets with standardized reporting (e.g., MIAPE guidelines) and independent replication in blinded studies .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of μ-Conotoxin GIIIB?

  • Methodology :

  • Alanine scanning mutagenesis : Identifies critical residues (e.g., Arg13, Lys16) for NaV1.4 binding.
  • NMR spectroscopy : Resolves 3D conformation in solution, highlighting hydrophobic patches and electrostatic interactions.
  • Molecular dynamics simulations : Predicts binding free energy (ΔG) and conformational flexibility of toxin-channel complexes .

Q. How should researchers validate the biological activity of μ-Conotoxin GIIIB in vivo?

  • Methodology :

  • Dose-response studies : Intravenous or intramuscular administration in murine models to assess neuromuscular blockade (e.g., grip strength assays).
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life and tissue distribution.
  • Safety profiling : Histopathology and serum biomarkers (e.g., CK-MB for muscle toxicity) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of μ-Conotoxin GIIIB?

  • Methodology :

  • Nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 and Hill coefficients.
  • Error analysis : Bootstrap resampling or Monte Carlo simulations to estimate confidence intervals for fitted parameters.
  • Data transparency : Raw datasets (e.g., current traces, binding curves) should be archived in repositories like Zenodo for peer validation .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility of μ-Conotoxin GIIIB studies?

  • Guidelines :

  • Detailed protocols : Document buffer compositions, toxin batch numbers, and equipment calibration (e.g., patch-clamp amplifier settings).
  • Reference standards : Use commercially validated toxins (e.g., Alomone Labs) for cross-lab comparisons.
  • Pre-registration : Share experimental designs on platforms like Open Science Framework to reduce bias .

Q. What computational tools are available for predicting μ-Conotoxin GIIIB’s interactions with sodium channels?

  • Tools :

  • Docking software : AutoDock Vina or HADDOCK for predicting binding poses.
  • Homology modeling : SWISS-MODEL to generate NaV1.4 structures if crystallographic data are lacking.
  • Machine learning : AlphaFold2 for refining toxin-channel interface predictions .

Q. Data Management and Reporting

Q. How should μ-Conotoxin GIIIB research data be curated for public access?

  • Standards :
  • FAIR principles : Assign DOIs to datasets, use controlled vocabularies (e.g., ChEBI for toxin IDs), and provide metadata (e.g., HPLC gradients).
  • Repositories : Deposit in specialized databases like ConoServer (http://www.conoserver.org ) for toxin sequences and activity annotations .

特性

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSUYJUOBAMKKS-NCJWVJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H175N39O30S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2640.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140678-12-2
Record name mu-Conotoxin G IIIB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 140678-12-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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